molecular formula C15H12N2O3S B12909950 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- CAS No. 540740-84-9

1H-Indole-2-carboxamide, 3-(phenylsulfonyl)-

Cat. No.: B12909950
CAS No.: 540740-84-9
M. Wt: 300.3 g/mol
InChI Key: FZZBOGZHKTXPHC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, inhibiting their activity. The phenylsulfonyl group can enhance the compound’s binding affinity to its targets . These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1H-Indole-2-carboxamide, 3-(phenylsulfonyl)- is unique due to the presence of both the carboxamide and phenylsulfonyl groups on the indole ring. This combination of functional groups enhances its biological activity and binding affinity compared to other indole derivatives .

Properties

CAS No.

540740-84-9

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

3-(benzenesulfonyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C15H12N2O3S/c16-15(18)13-14(11-8-4-5-9-12(11)17-13)21(19,20)10-6-2-1-3-7-10/h1-9,17H,(H2,16,18)

InChI Key

FZZBOGZHKTXPHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=CC=CC=C32)C(=O)N

Origin of Product

United States

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